
4-(2-Phenylethyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethyl)furan-2(5H)-one typically involves the reaction of furan derivatives with phenylethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where furan reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Phenylethyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated and nitrated furan derivatives.
Aplicaciones Científicas De Investigación
4-(2-Phenylethyl)furan-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
4-(2-Phenylethyl)furan-2(5H)-one can be compared with other furan derivatives such as furanylfentanyl and tetrahydrofuranylfentanyl. These compounds share a similar furan ring structure but differ in their substituents and biological activities. For example:
Furanylfentanyl: A synthetic opioid with potent analgesic properties.
Tetrahydrofuranylfentanyl: An analog of fentanyl with similar opioid activity.
The uniqueness of this compound lies in its specific phenylethyl substitution, which imparts distinct chemical and biological properties compared to other furan derivatives.
Propiedades
Número CAS |
74796-66-0 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-(2-phenylethyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H12O2/c13-12-8-11(9-14-12)7-6-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2 |
Clave InChI |
IYOUTRCYPRSYRS-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)O1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)

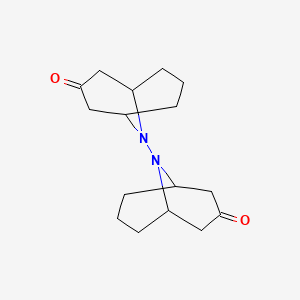


![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)

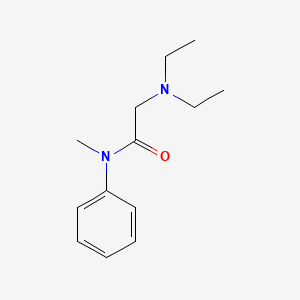
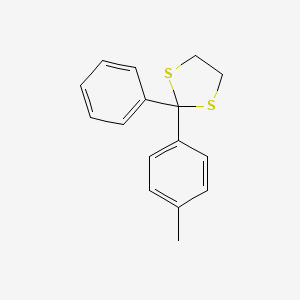
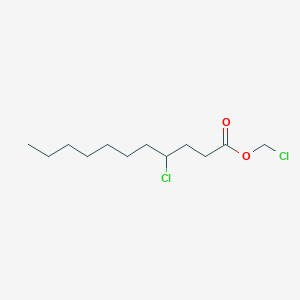
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
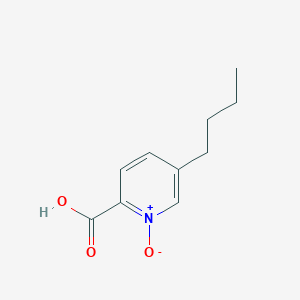

![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)
